6alpha,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-isonicotinate

Catalog No.
S13200686
CAS No.
94087-99-7
M.F
C28H31F2NO6
M. Wt
515.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6alpha,9-Difluoro-11beta,17,21-trihydroxy-16alpha-...

CAS Number

94087-99-7

Product Name

6alpha,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-isonicotinate

IUPAC Name

[2-[(6S,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pyridine-4-carboxylate

Molecular Formula

C28H31F2NO6

Molecular Weight

515.5 g/mol

InChI

InChI=1S/C28H31F2NO6/c1-15-10-18-19-12-21(29)20-11-17(32)4-7-25(20,2)27(19,30)22(33)13-26(18,3)28(15,36)23(34)14-37-24(35)16-5-8-31-9-6-16/h4-9,11,15,18-19,21-22,33,36H,10,12-14H2,1-3H3/t15-,18+,19+,21+,22+,25+,26+,27?,28+/m1/s1

InChI Key

HBLWCWSTOFNBPO-XBROQFFESA-N

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C)F

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C)F

6alpha,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-isonicotinate, commonly known as Flumetasone 21-isonicotinate, is a synthetic corticosteroid derived from the steroid framework. This compound features significant modifications that enhance its pharmacological properties, including the addition of fluorine atoms and hydroxyl groups. Its molecular formula is C28H31F2NO6, and it has a molecular weight of approximately 495.55 g/mol .

Typical of steroid derivatives. Key reactions include:

  • Hydroxylation: The presence of hydroxyl groups allows for further derivatization and modification.
  • Esterification: The compound can form esters with carboxylic acids, enhancing its solubility and bioavailability.
  • Reduction: The ketone functional groups can be reduced to alcohols under specific conditions.

These reactions are crucial for developing various formulations and improving the compound's therapeutic efficacy.

Flumetasone 21-isonicotinate exhibits potent anti-inflammatory properties, making it useful in treating various inflammatory conditions. It acts primarily by modulating immune responses and inhibiting the release of pro-inflammatory cytokines. The compound also demonstrates glucocorticoid activity, which can lead to effects such as:

  • Immunosuppression: Reducing immune system activity.
  • Anti-allergic effects: Alleviating allergic reactions.
  • Antiproliferative effects: Inhibiting cell proliferation in certain contexts.

The synthesis of Flumetasone 21-isonicotinate typically involves several steps:

  • Starting Material: The synthesis begins with a steroid nucleus, often derived from natural sources or synthesized de novo.
  • Fluorination: Introduction of fluorine atoms at the 6alpha and 9 positions using fluorinating agents.
  • Hydroxylation: Hydroxyl groups are added at positions 11beta, 17, and 21 through selective oxidation reactions.
  • Isonicotinic Acid Derivation: The final step involves coupling with isonicotinic acid to form the ester linkage at position 21.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity .

Flumetasone 21-isonicotinate is primarily used in the pharmaceutical industry for:

  • Topical corticosteroid formulations: Effective in treating skin conditions like eczema and psoriasis.
  • Inhalation therapies: Used in respiratory treatments due to its anti-inflammatory properties.
  • Combination therapies: Often included in formulations with other active ingredients to enhance therapeutic outcomes.

Studies have shown that Flumetasone 21-isonicotinate interacts with various biological systems:

  • Protein Binding: It binds strongly to plasma proteins, affecting its distribution and half-life in circulation.
  • Metabolic Interactions: The compound may interact with cytochrome P450 enzymes, influencing the metabolism of co-administered drugs.
  • Receptor Binding: It has a high affinity for glucocorticoid receptors, which mediates its anti-inflammatory effects.

These interactions are critical for understanding its pharmacokinetics and potential drug-drug interactions in clinical settings .

Several compounds share structural similarities with Flumetasone 21-isonicotinate. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaKey Features
DexamethasoneC22H29FO5Strong anti-inflammatory effects; widely used.
BetamethasoneC22H29FO5Used in dermatology; potent anti-inflammatory.
TriamcinoloneC21H25O6Commonly used for allergic reactions; less potent than Flumetasone.
MethylprednisoloneC22H30O5Anti-inflammatory; used in autoimmune diseases.

Flumetasone 21-isonicotinate's unique combination of fluorination and hydroxylation at specific positions distinguishes it from these similar compounds, providing enhanced potency and specificity in its applications .

XLogP3

3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

515.21194403 g/mol

Monoisotopic Mass

515.21194403 g/mol

Heavy Atom Count

37

Dates

Modify: 2024-08-10

Explore Compound Types